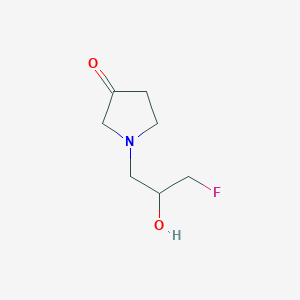

1-(3-Fluoro-2-hydroxypropyl)pyrrolidin-3-one

Description

Properties

Molecular Formula |

C7H12FNO2 |

|---|---|

Molecular Weight |

161.17 g/mol |

IUPAC Name |

1-(3-fluoro-2-hydroxypropyl)pyrrolidin-3-one |

InChI |

InChI=1S/C7H12FNO2/c8-3-7(11)5-9-2-1-6(10)4-9/h7,11H,1-5H2 |

InChI Key |

PBUDQCFNUPNCFR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1=O)CC(CF)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution and Alkylation Approaches

A common synthetic approach involves the alkylation of the pyrrolidin-3-one core with a fluorinated hydroxyalkylating agent. Specifically, 3-fluoro-1-propanol or its derivatives serve as alkylating agents that react with pyrrolidin-3-one under basic conditions to yield the target compound. The reaction typically proceeds via nucleophilic substitution on an activated intermediate such as a halide or tosylate derivative of the fluorohydroxypropyl moiety.

Reaction conditions: The alkylation is carried out in the presence of bases such as sodium hydride or potassium carbonate, which deprotonate the nitrogen of pyrrolidin-3-one, enhancing nucleophilicity. The reaction mixture is often heated moderately to facilitate completion.

-

$$

\text{Pyrrolidin-3-one} + \text{3-fluoro-1-propanol derivative} \xrightarrow[\text{Base}]{\Delta} \text{1-(3-Fluoro-2-hydroxypropyl)pyrrolidin-3-one}

$$

This method is supported by mechanistic parallels in fluorinated pyrrolidinone syntheses, where nucleophilic ring-opening or alkylation with fluorinated agents is standard.

Epoxide Ring-Opening with Fluorinated Agents

Another synthetic route employs the ring-opening of epoxides with fluoride sources such as potassium fluoride (KF). This method introduces the fluorine atom regioselectively into the hydroxypropyl side chain.

Procedure: An epoxide intermediate, such as an epichlorohydrin derivative, undergoes nucleophilic attack by fluoride ion, opening the ring to yield a fluorohydroxypropyl intermediate. Subsequent coupling with the pyrrolidinone core completes the synthesis.

Advantages: This method allows for regio- and stereoselective introduction of fluorine, which is critical for obtaining the desired substitution pattern.

Industrial relevance: Continuous flow processes utilizing epoxide ring-opening have been reported to improve yield and purity by precise control of reaction parameters such as temperature and reagent stoichiometry.

Mechanochemical Synthesis

Recent advances in mechanochemistry have shown that solvent-free or minimal-solvent conditions can be employed to synthesize fluorinated pyrrolidinone derivatives efficiently.

Method: Milling of pyrrolidinone precursors with fluorinated alkylating agents and bases in a ball mill facilitates the reaction through mechanical energy, reducing solvent use and reaction time.

Reported yields: Yields of 80-90% have been achieved for similar fluorinated pyrrolidinone intermediates using this approach, with high purity after crystallization.

Scalability: While promising for green chemistry, mechanochemical methods require optimization for large-scale production.

Key Reaction Parameters Affecting Synthesis

| Parameter | Effect on Synthesis | Typical Conditions |

|---|---|---|

| Temperature | Lower temperatures (0–5°C) reduce side reactions during fluorination steps | 0–5°C for fluorination; 50–80°C for alkylation |

| Base type | Strong bases (NaH, K2CO3) facilitate deprotonation and nucleophilic attack | Sodium hydride, potassium carbonate |

| Solvent polarity | Polar aprotic solvents improve solubility of fluorinating agents and intermediates | Dimethylformamide (DMF), dimethyl sulfoxide (DMSO) |

| Fluorinating agent stoichiometry | Precise control avoids competitive side reactions such as over-fluorination or ring-opening | 1.0–1.2 equivalents of fluorinating agent |

| Reaction time | Sufficient time ensures completion but prolonged times may cause degradation | 2–6 hours depending on method |

Purification and Characterization Techniques

Purification

Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) with C18 columns is commonly used to achieve ≥98% purity, monitored by UV detection at 210–254 nm.

Crystallization: Ethanol or other suitable solvents are used to crystallize the product, especially after mechanochemical synthesis, to remove impurities and enhance purity.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of the fluorinated hydroxypropyl group. The fluorine atom induces characteristic shifts, typically δ ~4.5–5.0 ppm for fluorinated protons.

Mass Spectrometry (MS): Confirms molecular weight and purity, with the [M+H]^+ ion matching expected mass.

X-Ray Powder Diffraction (XRPD): Used to verify crystallinity and hydrogen bonding patterns, important for stability assessments.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed purity profiles and confirms the absence of side products.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation with 3-fluoro-1-propanol derivative | Pyrrolidin-3-one, NaH or K2CO3 | Heated (50–80°C), polar aprotic solvent | 70–85 | Classical approach, moderate complexity |

| Epoxide ring-opening with KF | Epoxide intermediate, KF | Room temperature to mild heating | 75–90 | Regioselective fluorination |

| Mechanochemical milling | Pyrrolidinone, fluorinated alkylating agent, base | Ball mill, room temperature, solvent-free or minimal solvent | 80–90 | Green chemistry, scalable with optimization |

Research Findings and Challenges

The incorporation of fluorine into the hydroxypropyl side chain enhances metabolic stability and lipophilicity, which is beneficial for pharmaceutical applications.

Competitive side reactions, such as oxirane ring-opening by non-fluoride nucleophiles, require precise stoichiometric control to maximize yield.

Mechanochemical synthesis offers a sustainable alternative but requires further scale-up studies to match industrial demands.

The use of fluorinated alkyl halides or tosylates as coupling partners has been demonstrated in related fluoropyrrolidine syntheses, indicating potential adaptation for this compound.

Chemical Reactions Analysis

Synthetic Pathways for Fluorinated Pyrrolidinone Derivatives

Fluorinated pyrrolidinone derivatives are typically synthesized via nucleophilic substitution or alkylation reactions. For example:

-

Epoxide ring-opening with fluorinated agents (e.g., KF) is a common method to introduce fluorine into hydroxypropyl side chains. This approach aligns with the use of epichlorohydrin in mechanochemical alkylation reactions (Table 1, ).

-

Pyrrolidinone core functionalization often involves coupling reactions with fluorinated alkyl halides or tosylates. The radiosynthesis of 18F-nifrolidine ( ) highlights the use of tosylate precursors for fluoropropyl group installation, which could be adapted for synthesizing the target compound.

Key Reaction Parameters

Reaction optimization for similar compounds emphasizes:

Characterization and Stability

-

Radiolabeling analogs : Fluorine-18 incorporation in nifrolidine achieved specific activities of 111–185 GBq/μmol via HPLC purification ( ). Similar protocols could apply to verifying the purity of 1-(3-fluoro-2-hydroxypropyl)pyrrolidin-3-one.

-

In vitro binding assays : Autoradiography and PET imaging in α4β2 receptor-rich brain regions ( ) suggest methods to study target engagement for fluorinated neuroactive compounds.

Challenges and Opportunities

-

Fluorine incorporation : Competitive side reactions (e.g., oxirane ring-opening, ) may require precise stoichiometry.

-

Scalability : Mechanochemistry offers greener synthesis but may need optimization for larger-scale production.

While direct data on 1-(3-fluoro-2-hydroxypropyl)pyrrolidin-3-one is absent, the methodologies from fluorinated pyrrolidine and mechanochemical syntheses ( ) provide a foundational framework for its experimental exploration. Further studies should prioritize solvent-free conditions and advanced purification techniques to enhance yield and specificity.

Scientific Research Applications

1-(3-Fluoro-2-hydroxypropyl)pyrrolidin-3-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of drugs.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-hydroxypropyl)pyrrolidin-3-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluoro and hydroxypropyl groups can influence its binding affinity and selectivity, leading to its biological effects.

Comparison with Similar Compounds

Key Observations:

- Fluorination Effects: The presence of fluorine in 1-(3-Fluoro-2-hydroxypropyl)pyrrolidin-3-one and 1-(4-Fluorophenyl)pyrrolidin-3-one enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 1-benzylpyrrolidin-3-one .

- Electron-Withdrawing Groups : Compounds with trifluoromethyl groups (e.g., ) demonstrate stronger electron-withdrawing effects, which may stabilize reactive intermediates or modify electronic properties in catalysis .

Biological Activity

1-(3-Fluoro-2-hydroxypropyl)pyrrolidin-3-one is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview of its effects, mechanisms, and therapeutic potential.

Chemical Structure and Properties

1-(3-Fluoro-2-hydroxypropyl)pyrrolidin-3-one belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities. The presence of the fluorine atom and the hydroxypropyl group contributes to its unique properties, influencing its interaction with biological targets.

Pharmacological Effects

Research indicates that pyrrolidine derivatives exhibit a range of pharmacological effects, including:

- CNS Activity : Some studies suggest that compounds similar to 1-(3-Fluoro-2-hydroxypropyl)pyrrolidin-3-one may act as modulators of neurotransmitter systems, potentially affecting mood and cognition .

- Anticancer Activity : Certain pyrrolidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, modifications in the pyrrolidine structure have been linked to increased apoptosis in tumor cells .

- Antimicrobial Properties : Compounds with similar structures have shown moderate antibacterial and antifungal activities, indicating potential therapeutic applications in treating infections .

The biological activity of 1-(3-Fluoro-2-hydroxypropyl)pyrrolidin-3-one may be attributed to several mechanisms:

- Receptor Interaction : Pyrrolidine derivatives often interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which can mediate their effects on mood and behavior .

- Enzyme Inhibition : Some studies have highlighted the potential of these compounds to inhibit specific enzymes involved in cancer progression, suggesting a mechanism for their anticancer activity .

Study on Anticancer Activity

A study explored the effects of a related pyrrolidine derivative on FaDu hypopharyngeal tumor cells. The compound exhibited significant cytotoxicity compared to standard treatments, indicating its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

CNS Effects

In another investigation, a related compound was tested for its effects on anxiety-like behaviors in rodent models. Results showed that administration led to a reduction in anxiety levels, suggesting that the compound could modulate neurotransmitter systems involved in anxiety regulation .

Data Tables

Q & A

Basic: What are the established synthetic routes for 1-(3-Fluoro-2-hydroxypropyl)pyrrolidin-3-one, and what key reaction parameters influence yield and purity?

Answer:

The synthesis of pyrrolidin-3-one derivatives typically involves multi-step processes. A two-step method (e.g., Scheme 2 in ) starts with functionalizing pyrrolidine precursors, followed by fluorination and hydroxylation . For fluorinated derivatives like 1-(3-Fluoro-2-hydroxypropyl)pyrrolidin-3-one, ultrasound-assisted synthesis (as described in ) can enhance reaction efficiency by promoting nucleophilic substitution at the fluorinated carbon . Key parameters include:

- Temperature: Lower temperatures (0–5°C) reduce side reactions during fluorination.

- Catalysts: Use of Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates.

- Solvent polarity: Polar aprotic solvents (e.g., DMF, DMSO) improve fluorinating agent solubility.

Basic: Which spectroscopic and chromatographic techniques are recommended for characterizing the structural integrity of 1-(3-Fluoro-2-hydroxypropyl)pyrrolidin-3-one?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies the fluorinated hydroxypropyl group (e.g., δ ~4.5–5.0 ppm for fluorinated protons) and confirms stereochemistry .

- XRPD (X-Ray Powder Diffraction): Validates crystallinity and hydrogen-bonding patterns, critical for stability studies (see for peak analysis protocols) .

- HPLC: ≥98% purity assessment using reverse-phase C18 columns with UV detection at 210–254 nm (referenced in and ) .

Advanced: How can researchers resolve contradictions in reported synthetic yields when employing different catalysts or solvent systems for fluorinated pyrrolidinone derivatives?

Answer:

Discrepancies often arise from competing reaction pathways (e.g., fluorination vs. elimination). To address this:

- Design of Experiments (DoE): Systematically vary catalysts (e.g., KF vs. TBAF) and solvents (polar vs. non-polar) to map yield trends.

- Mechanistic Studies: Use DFT calculations to model transition states, identifying steric/electronic barriers (e.g., highlights ultrasound’s role in lowering activation energy) .

- Byproduct Analysis: LC-MS or GC-MS to trace side products, informing solvent/catalyst optimization .

Advanced: What strategies are effective in mitigating racemization or stereochemical instability during the synthesis of chiral centers in 1-(3-Fluoro-2-hydroxypropyl)pyrrolidin-3-one?

Answer:

- Chiral Auxiliaries: Temporarily introduce groups (e.g., tert-butylsilyl ethers) to protect the hydroxyl group during fluorination (see for analogous protection strategies) .

- Low-Temperature Quenching: Rapid cooling post-reaction minimizes epimerization.

- Enantioselective Catalysis: Chiral ligands (e.g., BINAP) with palladium catalysts can enforce stereochemical control, as demonstrated in related pyrrolidinone syntheses .

Basic: What are the critical storage conditions to ensure the stability of 1-(3-Fluoro-2-hydroxypropyl)pyrrolidin-3-one, and how does fluorination impact its hygroscopicity?

Answer:

- Storage: Tightly sealed containers under inert gas (N₂/Ar) at 2–8°C, as fluorinated compounds often exhibit hygroscopicity due to polar C-F bonds ( recommends dry, ventilated environments) .

- Hygroscopicity Mitigation: Co-crystallization with hydrophobic counterions (e.g., acetate) reduces water absorption.

Advanced: How does the introduction of a 3-fluoro-2-hydroxypropyl group affect the hydrogen-bonding network and crystallinity of pyrrolidin-3-one derivatives?

Answer:

- Hydrogen Bonding: The fluorine atom’s electronegativity strengthens intermolecular O-H···F interactions, as seen in XRPD patterns of analogous compounds ( highlights peak shifts correlating with H-bond strength) .

- Crystallinity: Fluorine’s small atomic radius allows tighter packing, improving thermal stability. TGA/DSC analysis (5°C/min under N₂) quantifies melting points and decomposition thresholds.

Basic: What safety protocols are essential when handling fluorinated pyrrolidinone derivatives in laboratory settings?

Answer:

- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ( and emphasize fume hood use for volatile intermediates) .

- Spill Management: Absorb with inert materials (e.g., vermiculite) and neutralize with dilute NaOH (pH 7–8) before disposal.

Advanced: How can computational modeling guide the design of fluorinated pyrrolidinone derivatives with enhanced bioactivity?

Answer:

- Docking Studies: Simulate interactions with target receptors (e.g., oxytocin/V1a receptors in ) to optimize substituent positioning .

- QSAR Models: Correlate logP values (fluorine’s contribution) with membrane permeability using tools like Schrödinger’s QikProp .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.